molecular formula C9H7ClF3NO2 B12330686 Ethyl 6-chloro-5-(trifluoromethyl)nicotinate

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate

Cat. No.: B12330686
M. Wt: 253.60 g/mol
InChI Key: WJGMWWKXDMJPOZ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate (CAS 1807043-43-1) is a fluorinated nicotinate ester recognized as a valuable synthetic intermediate in medicinal chemistry and drug discovery . The strategic placement of the chloro and trifluoromethyl groups on the pyridine ring enhances its reactivity, making it a versatile scaffold for constructing complex heterocyclic frameworks via reactions such as hydrolysis, amidation, or metal-catalyzed cross-coupling . Its ethyl ester group contributes to improved solubility in organic solvents, facilitating downstream synthetic applications . Recent peer-reviewed research has highlighted its use as a key precursor in the development of novel positron emission tomography (PET) tracers, such as the P2Y12-targeting agent [18F]QTFT, which is used to image anti-inflammatory microglia in models of epilepsy, glioma, and aging . Furthermore, related trifluoromethylnicotinate scaffolds have demonstrated significant utility in the discovery of new pharmacologically active compounds, such as dual inhibitors of HIV-1 Reverse Transcriptase-associated RNase H and polymerase functions . This compound is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)7(10)14-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGMWWKXDMJPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification with Ethanol

The most straightforward approach involves esterifying 6-chloro-5-(trifluoromethyl)nicotinic acid using ethanol under acidic or coupling-agent-mediated conditions:

Procedure :

  • Reagents : 6-Chloro-5-(trifluoromethyl)nicotinic acid, ethanol, H₂SO₄ or dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP).
  • Conditions : Reflux at 78°C (H₂SO₄) or room temperature (DCC/DMAP).
  • Yield : 68–89% (acidic) vs. 85–92% (coupling agents).

Challenges :

  • Corrosive H₂SO₄ requires neutralization, complicating waste management.
  • DCC/DMAP offers milder conditions but incurs higher costs.

Chlorination of Hydroxy or Cyano Precursors

POCl₃-Mediated Chlorination

A high-yielding route involves treating 6-hydroxy-5-(trifluoromethyl)nicotinic acid derivatives with POCl₃:

Procedure :

  • Reagents : Ethyl 6-hydroxy-5-(trifluoromethyl)nicotinate, POCl₃, DMF (catalytic).
  • Conditions : Reflux at 110°C for 4–6 hours.
  • Yield : 80–95%.

Mechanistic Insight :
POCl₃ acts as both chlorinating agent and solvent, with DMF accelerating the reaction via Vilsmeier-Haack intermediate formation.

Oxalyl Chloride for Cyano Group Activation

For cyano-containing precursors, oxalyl chloride enables efficient chlorination:

  • Reagents : Ethyl 5-cyano-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, oxalyl chloride.
  • Conditions : 50°C in dichloromethane, 12-hour reaction.
  • Yield : 95%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields:

Procedure :

  • Reagents : Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate, phenyl dichlorophosphate.
  • Conditions : Microwave at 170°C for 30 minutes.
  • Yield : 68%.

Advantages :

  • Rapid heating minimizes side reactions.
  • Energy-efficient compared to conventional reflux.

One-Pot Multistep Synthesis

Tandem Amination-Chlorination

A streamlined approach combines amination and chlorination in a single vessel:

  • Step 1 : React ethyl 6-oxo-5-(trifluoromethyl)nicotinate with NH₃ in DMSO.
  • Step 2 : Treat intermediate with POCl₃ at 80°C.
  • Overall Yield : 74%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Scalability
Direct Esterification H₂SO₄, ethanol Reflux, 6–8 h 68–89% Moderate
POCl₃ Chlorination POCl₃, DMF 110°C, 4–6 h 80–95% High
Microwave-Assisted Phenyl dichlorophosphate 170°C, 0.5 h 68% Lab-scale
Oxalyl Chloride Route Oxalyl chloride 50°C, 12 h 95% High

Key Observations :

  • POCl₃-based methods dominate industrial settings due to scalability and cost-effectiveness.
  • Microwave synthesis suits rapid small-scale production but requires specialized equipment.

Industrial Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems enhances safety and yield:

  • Benefits : Precise temperature control, reduced reaction time (e.g., 30 minutes vs. 6 hours).
  • Case Study : A pilot plant achieved 92% yield using POCl₃ in a flow reactor.

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation reclaims >90% solvent, cutting costs by 30%.
  • POCl₃ Byproduct Utilization : Generated HCl is neutralized to NaCl for wastewater treatment.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate Synthesis: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is used as an intermediate in synthesizing more complex molecules. Its ability to undergo substitution reactions makes it valuable for creating derivatives with varied functionalities.
  • Reactivity Studies: The compound's reactivity can be analyzed through various chemical reactions, providing insights into reaction mechanisms and pathways.

2. Biology:

  • Biological Activity Investigation: The compound is studied for its potential interactions with biomolecules, particularly enzymes and receptors. The trifluoromethyl group contributes to its ability to modulate biological activity, making it a candidate for drug development.
  • Mechanism of Action: this compound may act as a pharmacophore, targeting specific biological pathways that could lead to therapeutic effects against diseases such as cancer and infections.

3. Medicine:

  • Antimicrobial Properties: Research indicates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
  • Antitumor Activity: Studies have demonstrated significant antiproliferative effects on various cancer cell lines, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects: The compound has shown anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

4. Industry:

  • Agrochemicals and Pharmaceuticals: Due to its trifluoromethyl group, this compound is utilized in developing agrochemicals and pharmaceuticals. This group enhances biological activity, making the compound suitable for various industrial applications.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
This compoundTrifluoromethyl group; chloro substitutionAntimicrobial, antitumor
Ethyl 6-chloro-5-cyano-nicotinateCyano group instead of trifluoromethylAntiviral activity
Ethyl 4-amino-6-chloro-5-fluoronicotinateAmino and fluoro groupsModulates enzyme activity

Case Studies

Antibacterial Screening:
A study evaluated the antibacterial activity of this compound at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. The compound demonstrated broad-spectrum activity but was less potent than established antibiotics.

Cytotoxicity Assessment:
In vitro studies assessed the cytotoxic effects on human monocytic cell lines (U937, THP-1). Results indicated significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents.

Inflammatory Response Modulation:
Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory disorders.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison of Nicotinate Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Effects
Ethyl 6-chloro-5-(trifluoromethyl)nicotinate Cl (6), CF₃ (5), ethyl ester C₉H₇ClF₃NO₂ (inferred) Enhanced electron-withdrawing; pharmaceutical intermediate potential
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate Br (5), Cl (6), CF₃ (2) C₉H₆BrClF₃NO₂ Bromine increases steric hindrance; alters reactivity
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate CN (5), CH₃ (6), CF₃ (2) C₁₁H₁₀F₃N₂O₂ Cyano group enhances polarity; impacts binding affinity
Ethyl 6-(trifluoromethyl)nicotinate CF₃ (6), ethyl ester C₉H₈F₃NO₂ Lacks chloro group; reduced electron-withdrawing effects

Key Insights :

  • Chloro vs.
  • Cyano vs. CF₃: The cyano group in Ethyl 5-cyano-6-methyl-2-CF₃ nicotinate introduces higher polarity, which could improve solubility but reduce membrane permeability in biological systems .

Ester Group Variations: Ethyl vs. Methyl

Table 2: Ester Group Impact on Physicochemical Properties
Compound Name Ester Group Key Differences
This compound Ethyl Higher lipophilicity; slower metabolic degradation
Mthis compound Methyl Lower molecular weight; faster clearance

Key Insights :

  • Methyl esters are often preferred in large-scale synthesis due to simpler purification processes, as seen in kilogram-scale production of the methyl analog .

Functional Group Additions: Thioamide and Amino Modifications

Table 3: Functional Group-Driven Comparisons
Compound Name Functional Group (Position) Biological Relevance
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-CF₃ nicotinate NH₂-C(=S)- (5) Introduces sulfur; may improve metabolic stability
6-Chloro-5-(trifluoromethyl)pyridin-3-amine NH₂ (3) Amino group enables conjugation; antiviral applications

Key Insights :

  • The aminocarbonothioyl group in Ethyl 5-(aminocarbonothioyl)-6-methyl-2-CF₃ nicotinate introduces hydrogen-bonding capabilities, which could enhance target binding in enzyme inhibition .
  • Amino-substituted analogs (e.g., 6-chloro-5-CF₃ pyridin-3-amine) are pivotal in synthesizing kinase inhibitors, highlighting the versatility of nicotinate scaffolds .

Biological Activity

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular formula is C₉H₈ClF₃N₂O₂, with a molecular weight of approximately 278.615 g/mol. The trifluoromethyl group contributes distinct electronic properties that influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as a pharmacophore in drug development, targeting various biological pathways. Its mechanism involves binding to molecular targets, thereby modulating their activity, which can lead to therapeutic effects against diseases such as cancer and infections.

Biological Activities

  • Antimicrobial Activity : this compound has shown promising results in inhibiting bacterial growth. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and melanoma. It exhibited significant antiproliferative activity, with IC₅₀ values indicating effective inhibition of cell growth .
  • Anti-inflammatory Properties : Research has indicated that derivatives of nicotinic acid compounds, including this compound, possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease treatment .

Synthesis and Yield

The synthesis of this compound typically involves multi-step reactions starting from ethyl nicotinate. Recent advancements have improved yields significantly, achieving efficiencies up to 73% without extensive purification steps.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Biological Activity
This compoundTrifluoromethyl group; chloro substitutionAntimicrobial, antitumor
Ethyl 6-chloro-5-cyano-nicotinateCyano group instead of trifluoromethylAntiviral activity
Ethyl 4-amino-6-chloro-5-fluoronicotinateAmino and fluoro groupsModulates enzyme activity

Case Studies

  • Antibacterial Screening : A study screened various derivatives for antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL against standard antibiotics like streptomycin. This compound demonstrated broad-spectrum activity but was less potent than established antibiotics .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on human monocytic cell lines (U937, THP-1). Results indicated significant antiproliferative effects with IC₅₀ values comparable to standard chemotherapeutic agents .
  • Inflammatory Response Modulation : Research involving animal models showed that compounds similar to this compound effectively reduced markers of inflammation, suggesting potential therapeutic uses in inflammatory disorders .

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